molecular formula C9H11NO4S4 B12115987 3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12115987
M. Wt: 325.5 g/mol
InChI Key: FPEXFXWVTCTXPU-UHFFFAOYSA-N
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Description

The compound 3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic sulfone derivative characterized by a fused thienothiazole core. Its structure features a tetrahydrothiophene ring substituted at the 3-position with a sulfone group (1,1-dioxide) and a thione (-S-) functional group at the 2-position of the thiazole ring. The 5,5-dioxide notation indicates the presence of two sulfonyl groups on the thieno[3,4-d]thiazole scaffold.

However, its specific biological activity and physicochemical properties remain uncharacterized in the provided literature.

Properties

Molecular Formula

C9H11NO4S4

Molecular Weight

325.5 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)-5,5-dioxo-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C9H11NO4S4/c11-17(12)2-1-6(3-17)10-7-4-18(13,14)5-8(7)16-9(10)15/h4,6,8H,1-3,5H2

InChI Key

FPEXFXWVTCTXPU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=CS(=O)(=O)CC3SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is followed by further modifications to introduce the dioxidotetrahydrothiophenyl and dihydrothieno[3,4-d][1,3]thiazole moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and thioethers.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide

  • Substituents : Methyl group at the 1-position of the imidazole ring.
  • Molecular Formula : C₆H₁₀N₂O₂S₂.
  • Key Differences : Replaces the thiazole ring with an imidazole and lacks the tetrahydrothiophene substituent.
  • Properties : Lower molecular weight (238.34 g/mol) and simpler structure compared to the target compound .

1-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide (cis isomer)

  • Substituents : Phenyl group at the 1-position.
  • Molecular Formula : C₁₁H₁₂N₂O₂S₂.
  • Key Differences : Incorporates a phenyl substituent, enhancing aromatic interactions. The cis configuration (3aR,6aS) may influence stereoselective binding .

Substituted Derivatives with Enhanced Complexity

1-(3-Methylphenyl)-3-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide

  • Substituents : 3-Methylphenyl at the 1-position and phenyl at the 3-position.
  • Molecular Formula : C₁₈H₁₈N₂O₂S₂.
  • Molecular Weight : 358.48 g/mol.

1-Phenyl-3-[3-(Trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide

  • Substituents : Phenyl and 3-(trifluoromethyl)phenyl groups.
  • Molecular Formula : C₁₈H₁₅F₃N₂O₂S₂.
  • Molecular Weight : 412.45 g/mol.
  • Properties : The trifluoromethyl group introduces electronegativity and lipophilicity (predicted density: 1.56 g/cm³). Predicted boiling point: 559.1°C, indicating high thermal stability .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Thieno[3,4-d]thiazole 3-(1,1-Dioxidotetrahydrothiophen-3-yl) Not provided Not provided Hypothesized high polarity due to sulfones
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Thieno[3,4-d]imidazole 1-Methyl C₆H₁₀N₂O₂S₂ 238.34 Simplified structure, lower steric bulk
1-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (cis) Thieno[3,4-d]imidazole 1-Phenyl C₁₁H₁₂N₂O₂S₂ 268.35 Stereoselective interactions
1-(3-Methylphenyl)-3-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Thieno[3,4-d]imidazole 1-(3-Methylphenyl), 3-Phenyl C₁₈H₁₈N₂O₂S₂ 358.48 Enhanced aromatic stacking
1-Phenyl-3-[3-(Trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Thieno[3,4-d]imidazole 1-Phenyl, 3-[3-(Trifluoromethyl)phenyl] C₁₈H₁₅F₃N₂O₂S₂ 412.45 High lipophilicity, thermal stability

Key Observations

  • Substituent Impact : Bulky aromatic groups (e.g., phenyl, trifluoromethylphenyl) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Stereochemistry : The cis configuration in phenyl-substituted derivatives (e.g., ) could lead to distinct biological activity profiles.
  • Synthetic Flexibility : Modular substitution patterns (methyl, phenyl, trifluoromethyl) suggest adaptability for structure-activity relationship (SAR) studies.

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